molecular formula C41H70O12 B1253889 Chikusetsusaponin Ia CAS No. 59252-86-7

Chikusetsusaponin Ia

Cat. No.: B1253889
CAS No.: 59252-86-7
M. Wt: 755 g/mol
InChI Key: DGSOBIYFLJXVQZ-UHFFFAOYSA-N
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Description

Chikusetsusaponin ia, also known as ginsenoside-RG(1) or sanchinoside C(1), belongs to the class of organic compounds known as triterpenoids. These are terpene molecules containing six isoprene units. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. This compound has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, this compound is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, this compound can be found in tea. This makes this compound a potential biomarker for the consumption of this food product.
This compound is a steroid saponin.

Scientific Research Applications

1. Structural Analysis and Identification

Chikusetsusaponin Ia, along with other saponins such as Chikusetsusaponin I, Ib, and IVa, has been structurally identified and analyzed in various studies. These saponins are minor constituents of Panacis Japonici Rhizoma (rhizome of Panax japonicum) (Lin, Kondo, & Shoji, 1976).

2. Anti-Obesity Effects

This compound has demonstrated potential anti-obesity effects. Studies have shown that chikusetsusaponins from Panax japonicus rhizomes prevent obesity in mice fed a high-fat diet, possibly by delaying intestinal absorption of dietary fat and inhibiting pancreatic lipase activity (Han et al., 2005).

3. Pharmacological Properties

Research has highlighted the pharmacological properties of this compound in traditional Chinese medicine. It has been observed to possess various activities like antipyretic, antitussive, expectorative, and antiinflammatory effects, along with impacting intestinal motility and stress ulcer prevention (Saito et al., 1977).

4. Anti-Inflammatory Effects

This compound has been studied for its anti-inflammatory properties. For instance, it was found to suppress the production of inflammatory markers in lipopolysaccharide-stimulated cells by inhibiting NF-κB activation and downregulating phosphorylation in certain pathways (Wang et al., 2015).

5. Antithrombotic Effect

A study on chikusetsusaponin IVa isolated from Ilex paraguariensis (Maté) demonstrated its antithrombotic effects, including the inhibition of thrombin-induced fibrinogen clotting and platelet aggregation, suggesting potential therapeutic applications (Dahmer et al., 2012).

6. Antiviral Properties

Chikusetsusaponin IVa has been evaluated for antiviral activities against various viruses such as HSV-1, HSV-2, and human cytomegalovirus. It showed potential in inhibiting viral replication and reducing the release of progeny viruses from infected cells (Rattanathongkom et al., 2009).

7. Anti-Cancer Potential

Research has also explored the anti-cancer activity of this compound. For example, it has been shown to induce cell cycle arrest by inhibiting nuclear translocation of β-catenin in cancer cells, suggesting a potential role in cancer therapy (Lee et al., 2015).

Properties

CAS No.

59252-86-7

Molecular Formula

C41H70O12

Molecular Weight

755 g/mol

IUPAC Name

2-[[12-hydroxy-17-(2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxane-3,4,5-triol

InChI

InChI=1S/C41H70O12/c1-21(2)10-9-14-41(8,49)22-11-16-40(7)29(22)23(42)18-27-38(5)15-13-28(37(3,4)26(38)12-17-39(27,40)6)53-36-34(48)32(46)31(45)25(52-36)20-51-35-33(47)30(44)24(43)19-50-35/h10,22-36,42-49H,9,11-20H2,1-8H3

InChI Key

DGSOBIYFLJXVQZ-UHFFFAOYSA-N

SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)COC6C(C(C(CO6)O)O)O)O)O)O)C)C)O)C)O)C

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)COC6C(C(C(CO6)O)O)O)O)O)O)C)C)O)C)O)C

melting_point

194°C

physical_description

Solid

Synonyms

ginsenoside Rg1
ginsenoside-Rg(1)
panaxoside Rg1
sanchinoside C(1)
sanchinoside C1

Origin of Product

United States

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